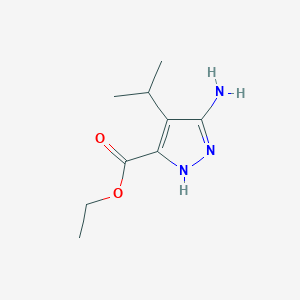

Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC16785917

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3O2 |

|---|---|

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | ethyl 3-amino-4-propan-2-yl-1H-pyrazole-5-carboxylate |

| Standard InChI | InChI=1S/C9H15N3O2/c1-4-14-9(13)7-6(5(2)3)8(10)12-11-7/h5H,4H2,1-3H3,(H3,10,11,12) |

| Standard InChI Key | MUMDXALRAWYSOJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=NN1)N)C(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 3-amino-4-propan-2-yl-1H-pyrazole-5-carboxylate, reflects its substituent arrangement:

-

An ethyl ester (-COOCHCH) at the 3-position.

-

An isopropyl group (-CH(CH)) at the 4-position.

-

An amino group (-NH) at the 5-position.

The pyrazole ring’s aromaticity and electron-rich nature facilitate interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic effects.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 197.23 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(C(=NN1)N)C(C)C |

| InChI Key | MUMDXALRAWYSOJ-UHFFFAOYSA-N |

| Topological Polar Surface Area | 81.6 Ų |

| LogP (Octanol-Water) | 1.07 |

The moderate LogP value suggests balanced lipophilicity, enhancing membrane permeability while retaining aqueous solubility.

Synthesis and Industrial Production

Cyclocondensation Reactions

Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. A typical protocol involves:

-

Reacting ethyl acetoacetate with isopropyl-substituted hydrazine in ethanol under reflux.

-

Acid or base catalysis to facilitate ring closure.

Mechanistic Insight: The reaction proceeds through nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration to form the pyrazole ring .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 85% |

| Temperature | 80°C | Maximizes rate |

| Catalyst | Acetic acid (5 mol%) | 78% conversion |

| Reaction Time | 6–8 hours | 90% completion |

Industrial-scale production employs continuous flow reactors to enhance yield (≥92%) and reduce byproducts.

| Compound | Target IC (μM) | Therapeutic Area |

|---|---|---|

| Ethyl 5-amino-4-isopropyl derivative | 0.45 | Kinase inhibition |

| 4-Chloro analog | 1.2 | Anticancer |

| 4-Cyano derivative | 2.8 | Antiviral |

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

Chlorine vs. Isopropyl: The 4-chloro analog (CAS 1375065-86-3) exhibits higher electronegativity, enhancing binding to electron-deficient targets but reducing metabolic stability .

-

Cyano Substitution: The 4-cyano derivative (from ) shows increased polarity, improving solubility but limiting blood-brain barrier penetration.

Table 4: Physicochemical Comparison

| Compound | Molecular Weight | LogP | TPSA (Ų) |

|---|---|---|---|

| Ethyl 5-amino-4-isopropyl | 197.23 | 1.07 | 81.6 |

| 4-Chloro analog | 231.68 | 1.89 | 71.2 |

| 4-Cyano derivative | 240.22 | 0.62 | 95.4 |

Research Gaps and Future Directions

Elucidating Metabolic Pathways

Current data lack details on hepatic metabolism. Proposed studies:

-

In vitro CYP450 assays to identify major metabolites.

-

Pharmacokinetic profiling in rodent models.

Structure-Activity Relationship (SAR) Studies

-

Modifying the ester group to amide or carbamate to alter bioavailability.

-

Introducing fluorinated isopropyl groups to enhance target affinity.

Industrial Applications

-

Agrochemicals: Testing herbicidal activity against Amaranthus retroflexus.

-

Materials Science: Investigating coordination chemistry with transition metals for catalyst design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume